Cas no 63200-68-0 (4-aminobut-2-yn-1-ol)

4-aminobut-2-yn-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-Butyn-1-ol, 4-amino-
- 4-aminobut-2-yn-1-ol
- DTXSID50507534
- 4-Amino-but-2-yn-1-ol
- 63200-68-0
- AKOS006348885
- CETGYTZOZAIXBU-UHFFFAOYSA-N
- F2147-1893
- EN300-97740
- DB-184658
- 4-amino-2-butyn-1-ol
- G63828
-
- MDL: MFCD19216648
- インチ: InChI=1S/C4H7NO/c5-3-1-2-4-6/h6H,3-5H2
- InChIKey: CETGYTZOZAIXBU-UHFFFAOYSA-N
- ほほえんだ: C(C#CCO)N
計算された属性
- せいみつぶんしりょう: 85.05281
- どういたいしつりょう: 85.052763847g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 76
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 46.2Ų
じっけんとくせい
- PSA: 46.25
4-aminobut-2-yn-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-97740-10.0g |
4-aminobut-2-yn-1-ol |
63200-68-0 | 95.0% | 10.0g |
$3740.0 | 2025-03-21 | |
Life Chemicals | F2147-1893-0.5g |
4-aminobut-2-yn-1-ol |
63200-68-0 | 95%+ | 0.5g |
$1206.0 | 2023-09-06 | |
Enamine | EN300-97740-0.5g |
4-aminobut-2-yn-1-ol |
63200-68-0 | 95.0% | 0.5g |
$678.0 | 2025-03-21 | |
Enamine | EN300-97740-2.5g |
4-aminobut-2-yn-1-ol |
63200-68-0 | 95.0% | 2.5g |
$1704.0 | 2025-03-21 | |
Enamine | EN300-97740-5.0g |
4-aminobut-2-yn-1-ol |
63200-68-0 | 95.0% | 5.0g |
$2522.0 | 2025-03-21 | |
Enamine | EN300-97740-1g |
4-aminobut-2-yn-1-ol |
63200-68-0 | 1g |
$1315.0 | 2023-09-01 | ||
1PlusChem | 1P019TZ6-1g |
4-aminobut-2-yn-1-ol |
63200-68-0 | 95% | 1g |
$1084.00 | 2024-04-22 | |
1PlusChem | 1P019TZ6-100mg |
4-aminobut-2-yn-1-ol |
63200-68-0 | 95% | 100mg |
$163.00 | 2024-04-22 | |
Enamine | EN300-97740-1.0g |
4-aminobut-2-yn-1-ol |
63200-68-0 | 95.0% | 1.0g |
$869.0 | 2025-03-21 | |
Life Chemicals | F2147-1893-2.5g |
4-aminobut-2-yn-1-ol |
63200-68-0 | 95%+ | 2.5g |
$2540.0 | 2023-09-06 |
4-aminobut-2-yn-1-ol 関連文献
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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5. Book reviews
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
4-aminobut-2-yn-1-olに関する追加情報
Professional Introduction to 4-Aminobut-2-yn-1-ol (CAS No: 63200-68-0)
4-Aminobut-2-yn-1-ol, with the chemical formula C₄H₇NO, is a versatile intermediate in organic synthesis and pharmaceutical research. This compound, identified by its CAS number 63200-68-0, has garnered significant attention in the scientific community due to its unique structural properties and potential applications in drug development. The molecule features both an amine functional group and an alkyne moiety, making it a valuable building block for constructing more complex molecules.
The synthesis of 4-Aminobut-2-yn-1-ol typically involves the reaction of propargyl bromide with ammonia or ammonium hydroxide, followed by reduction to yield the desired product. This synthetic route highlights the compound's utility in constructing linear α-aminoalkynes, which are prevalent in natural products and bioactive molecules. The presence of both the amine and alkyne functionalities allows for further derivatization through various chemical transformations, including nucleophilic addition, cross-coupling reactions, and cyclization processes.
In recent years, 4-Aminobut-2-yn-1-ol has been explored as a key intermediate in the development of novel therapeutic agents. Its structural framework is particularly relevant in the design of bioactive molecules targeting neurological disorders. For instance, studies have demonstrated its potential role in synthesizing small-molecule inhibitors that interact with specific neurotransmitter receptors. The alkyne group can be selectively modified via Sonogashira coupling reactions, enabling the introduction of diverse substituents that fine-tune pharmacological properties.
Moreover, the amine functionality in 4-Aminobut-2-yn-1-ol provides a site for hydrogen bonding interactions, which are crucial for drug-receptor binding affinity. This characteristic has been leveraged in the design of peptidomimetics and peptidyl analogs, where maintaining or enhancing hydrogen bonding networks is essential for biological activity. Recent advances in computational chemistry have further facilitated the rational design of derivatives by predicting molecular interactions and optimizing binding affinities.
The compound's significance extends beyond pharmaceutical applications. In materials science, 4-Aminobut-2-yn-1-ol has been utilized in the synthesis of functional polymers and coatings. Its ability to undergo polymerization reactions under controlled conditions makes it a valuable precursor for developing high-performance materials with tailored properties. For example, copolymerization with other monomers can yield biodegradable polymers or conductive materials, depending on the desired characteristics.
Recent research has also highlighted the role of 4-Aminobut-2-yn-1-ol in catalytic processes. The alkyne group serves as a ligand for transition metals, facilitating various catalytic transformations such as hydrogenation, oxidation, and coupling reactions. This property has been exploited in green chemistry initiatives to develop more efficient synthetic routes with reduced environmental impact. The compound's compatibility with sustainable solvents and mild reaction conditions aligns with the growing emphasis on eco-friendly methodologies in industrial applications.
The biological activity of derivatives of 4-Aminobut-2-yn-1-ol has been extensively studied in preclinical models. Researchers have identified several analogs that exhibit promising pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties. These findings underscore the compound's potential as a scaffold for drug discovery programs targeting chronic diseases. The ability to modify both functional groups allows for systematic exploration of structure/activity relationships, guiding the optimization process towards more effective therapeutic candidates.
In conclusion, 4-Aminobut-2-yn-1-ol (CAS No: 63200-68-0) represents a multifaceted compound with broad applications across pharmaceuticals, materials science, and catalysis. Its unique structural features enable diverse chemical modifications and biological interactions, making it a cornerstone in modern synthetic chemistry. As research continues to uncover new methodologies and applications, the significance of this compound is expected to grow further, contributing to advancements in medicine and material science.
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